Acide 4-propyl-2-(4-pyridin-2-ylpipérazin-1-yl)pyrimidine-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

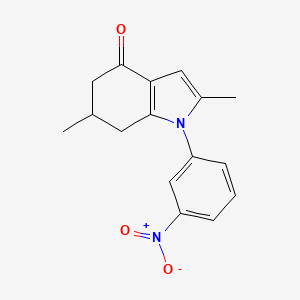

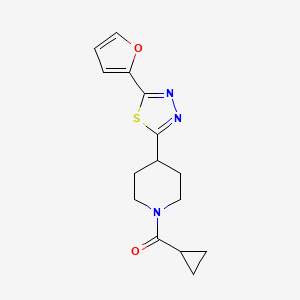

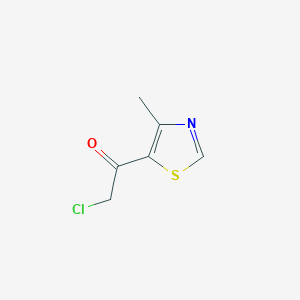

“4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The compound is part of a class of compounds known as pyrimidines, which are known to display a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of “4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid” includes a pyrimidine ring and a piperazine ring. The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is a key process in the synthesis of condensed pyrimidines .Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of condensed pyrimidines. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Applications De Recherche Scientifique

Traitement de la maladie d'Alzheimer (MA)

- Bioactivité: Parmi les composés synthétisés, le composé 6g a montré une activité inhibitrice puissante contre l'AChE (IC50 de 0,90 μM) tout en présentant une faible inhibition de la butyrylcholinestérase (BuChE). Cette sélectivité en fait un composé prometteur pour le développement de médicaments contre la MA .

Activité antifibrotique

- Évaluation des composés: Certains dérivés de l'acide 4-propyl-2-(4-pyridin-2-ylpipérazin-1-yl)pyrimidine-5-carboxylique ont démontré une meilleure activité antifibrotique que les médicaments existants. Notamment, des composés comme le 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12m) et le 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12q) ont présenté des valeurs IC50 prometteuses .

Mécanisme D'action

While the specific mechanism of action for “4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid” is not explicitly mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Orientations Futures

Pyrimidines, including “4-Propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid”, continue to be an area of interest in the field of medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

4-propyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-2-5-14-13(16(23)24)12-19-17(20-14)22-10-8-21(9-11-22)15-6-3-4-7-18-15/h3-4,6-7,12H,2,5,8-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLIEKZDFHMAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2576018.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide](/img/structure/B2576021.png)

![3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576028.png)